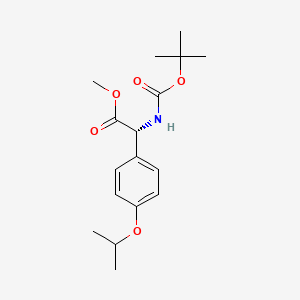
Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and an isopropoxyphenyl moiety. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group serves as a protecting group for the amine, making it easier to manipulate the molecule in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate typically involves the following steps:
Formation of the Boc-Protected Amine: The starting material, ®-2-amino-2-(4-isopropoxyphenyl)acetic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate may involve continuous flow reactors to improve yield and efficiency. The use of automated systems can also help in scaling up the production process while maintaining the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxyphenyl moiety, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
科学研究应用
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Applied in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate largely depends on its role as an intermediate in chemical reactions. The Boc group protects the amine, allowing for selective reactions at other sites of the molecule. Once the Boc group is removed, the free amine can interact with various molecular targets, facilitating the formation of desired products.
相似化合物的比较
Methyl ®-2-amino-2-(4-isopropoxyphenyl)acetate: Lacks the Boc protecting group, making it more reactive.
Methyl ®-2-((tert-butoxycarbonyl)amino)-2-phenylacetate: Similar structure but without the isopropoxy group, leading to different reactivity and applications.
Uniqueness: Methyl ®-2-((tert-butoxycarbonyl)amino)-2-(4-isopropoxyphenyl)acetate is unique due to the presence of both the Boc-protected amine and the isopropoxyphenyl moiety. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-11(2)22-13-9-7-12(8-10-13)14(15(19)21-6)18-16(20)23-17(3,4)5/h7-11,14H,1-6H3,(H,18,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWQINIWXOWVRH-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)[C@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














